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molecular formula C9H15NO2 B8732933 8-Cyano-octanoic acid CAS No. 37056-34-1

8-Cyano-octanoic acid

Cat. No. B8732933
M. Wt: 169.22 g/mol
InChI Key: FRJDUBNRWRIHSI-UHFFFAOYSA-N
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Patent
US05872267

Procedure details

83.5 g of 8-cyanooctanoic acid dissolved in 300 ml of dimethyl ether ethylene glycol are heated to 130° C. for 4 hours in the presence of 50g of 40% caustic soda. After cooling, the reaction mixture is diluted with water, then acidified to pH 5 with diluted sulfuric acid, and then the precipitated solid is filtered. After drying, 92 g of azelaic acid with a m.p. of 107° C. are obtained.
Quantity
83.5 g
Type
reactant
Reaction Step One
Name
dimethyl ether ethylene glycol
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
50g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])#N.[OH-:13].[Na+].S(=O)(=O)(O)[OH:16]>C(O)CO.COC.O>[C:10]([OH:12])(=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:1]([OH:16])=[O:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
83.5 g
Type
reactant
Smiles
C(#N)CCCCCCCC(=O)O
Name
dimethyl ether ethylene glycol
Quantity
300 mL
Type
solvent
Smiles
C(CO)O.COC
Step Two
Name
50g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC(=O)O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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